molecular formula C5H3FIN B2386877 2-Fluoro-6-iodopyridine CAS No. 1214345-93-3

2-Fluoro-6-iodopyridine

Cat. No.: B2386877
CAS No.: 1214345-93-3
M. Wt: 222.989
InChI Key: DHCKZTQDBHJMQI-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodopyridine is a chemical compound that has been widely used in scientific research due to its unique properties . It is a halogenated pyridine derivative that has a fluorine atom and an iodine atom attached to the pyridine ring . The CAS number for this compound is 1214345-93-3 .


Synthesis Analysis

The synthesis of this compound and other fluoropyridines involves several methods. These include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and an iodine atom attached to the pyridine ring . The molecular weight of a similar compound, 2-fluoro-6-trifluoromethylpyridine, is 165.088 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .


Physical and Chemical Properties Analysis

This compound is a halogenated pyridine derivative that has a fluorine atom and an iodine atom attached to the pyridine ring . The molecular weight of a similar compound, 2-fluoro-6-trifluoromethylpyridine, is 165.088 Da .

Scientific Research Applications

1. Synthesis of Pentasubstituted Pyridines

The synthesis of pentasubstituted pyridines, particularly those containing halogens like fluorine and iodine, is crucial in medicinal chemistry. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine is synthesized using halogen dance reactions and serves as a key intermediate for creating a variety of pentasubstituted pyridines with desired functionalities. These compounds are significant for further chemical manipulations in pharmaceutical research (Wu et al., 2022).

2. Directed Ortho-Lithiation in Synthesis

Metalation of iodopyridines, including 2-fluoro-6-iodopyridine, is a significant step in organic synthesis. The lithiation process, directed by the iodo group, leads to stabilized iodolithiopyridines. These intermediates are then reacted with electrophiles, yielding various polysubstituted pyridines. Such methodologies are vital in synthesizing complex organic structures, including fused polyaromatic alkaloids (Rocca et al., 1993).

3. Deprotonation Studies for Selective Functionalization

The study of deprotonation, using substrates like 3,5-dichloro-2-fluoropyridine, is critical in achieving selective functionalization of pyridines. This process allows for the introduction of functional groups in specific positions of the pyridine ring, leading to the formation of new compounds with potential pharmaceutical applications (Bobbio & Schlosser, 2001).

4. Understanding Photoelectron Spectra

The study of the He I and He II ultraviolet photoelectron spectra of halopyridines, including this compound, provides valuable insights into the electronic structure of these molecules. This knowledge is essential for applications in material science and the development of optoelectronic devices (Caine et al., 1995).

5. Synthesis of Polyaromatic Alkaloids

The use of iodopyridines, such as this compound, plays a significant role in the synthesis of complex organic molecules, including polyaromatic alkaloids. These compounds have potential applications in pharmaceutical research and drug development (Kieseritzky & Lindström, 2010).

6. Isomerization in Chemical Synthesis

The isomerization of halopyridines, such as 5-chloro-2,3-difluoropyridine, to various substituted pyridines illustrates the versatility and regiochemical flexibility in chemical synthesis. This process is important for creating a range of compounds used in industrial applications, including pesticides (Schlosser & Bobbio, 2002).

Safety and Hazards

2-Fluoro-6-iodopyridine is classified as harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions for the use of 2-Fluoro-6-iodopyridine and other fluoropyridines involve their potential use in various biological applications. The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . The development of more efficient synthetic methods for these compounds is a key area of future research .

Mechanism of Action

Target of Action

2-Fluoro-6-iodopyridine is a halogenated pyridine derivative

Mode of Action

. This suggests that this compound might interact with its targets in a unique way, potentially leading to different biochemical changes.

Biochemical Pathways

. This suggests that this compound might interact with certain biochemical pathways related to imaging processes.

Result of Action

. This suggests that this compound might have similar effects in its respective applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Fluoro-6-iodopyridine are largely influenced by the presence of fluorine and iodine atoms in the pyridine ring. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues

Cellular Effects

For instance, fluoropyridines have been used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that fluoropyridines can participate in various chemical reactions. For example, fluorination of pyridine by complex AlF 3 and CuF 2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .

Properties

IUPAC Name

2-fluoro-6-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FIN/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCKZTQDBHJMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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